molecular formula C12H10N4O2S B2879644 2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one CAS No. 877794-73-5

2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one

Cat. No. B2879644
CAS RN: 877794-73-5
M. Wt: 274.3
InChI Key: AIXZAFHQAVFTAN-UHFFFAOYSA-N
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Description

Compounds with structures similar to “2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one” often belong to the class of heterocyclic compounds. These compounds contain a ring structure containing atoms of at least two different elements . They are often used in the development of pharmaceuticals due to their diverse range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for “2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of “2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one” would likely be complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one” would depend on the specific conditions and reactants present. Similar compounds have been found to undergo a variety of reactions, including condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties would depend on the specific structure of "2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one" .

Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

Research has identified compounds with structures similar to "2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one" as potent inhibitors of phosphodiesterase type 4 (PDE4). These inhibitors are known for their selectivity and potential in treating inflammatory diseases by modulating immune responses. Such compounds have shown efficacy in inhibiting TNF-alpha release from human mononuclear cells, highlighting their therapeutic potential in inflammatory conditions (Raboisson et al., 2003).

Antioxidant and Anticancer Activities

Derivatives structurally related to the compound have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown considerable chemical and pharmacological activities, indicating potential applications in developing new therapeutic agents for cancer treatment (Mahmoud et al., 2017).

Protoporphyrinogen Oxidase Inhibitors

A series of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidates for herbicides, demonstrating excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. These findings suggest applications in agricultural chemistry, particularly in the development of new herbicides with specific modes of action (Li et al., 2008).

Corticotropin-Releasing Factor Receptor-1 Antagonists

Compounds with the pyrazolo[1,5-a]-1,3,5-triazine structure, similar to "2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one," have been identified as selective antagonists for the corticotropin-releasing factor receptor-1 (CRF1). These antagonists are explored for their potential in treating anxiety and depression, demonstrating efficacy in animal models of anxiety (Gilligan et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and how it is used. Proper handling and disposal procedures should always be followed to minimize risks .

properties

IUPAC Name

2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZAFHQAVFTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one

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